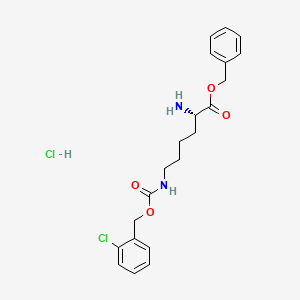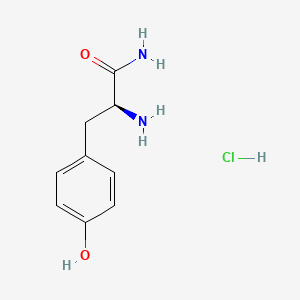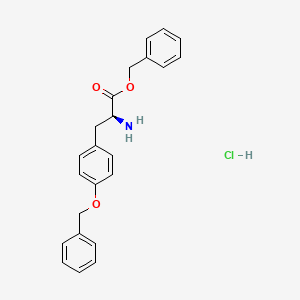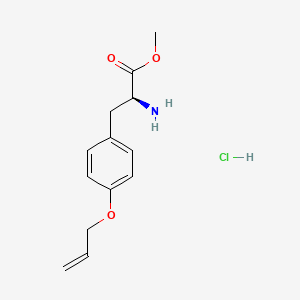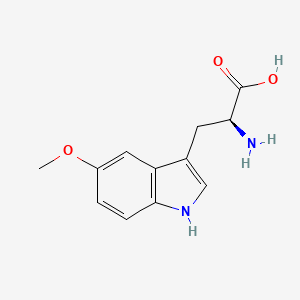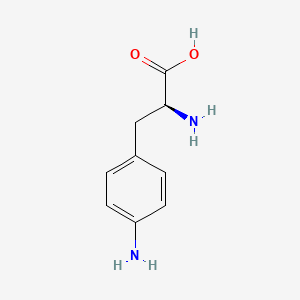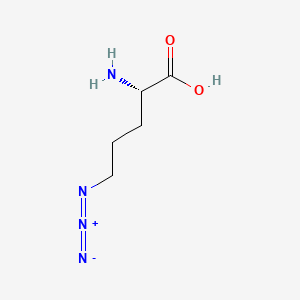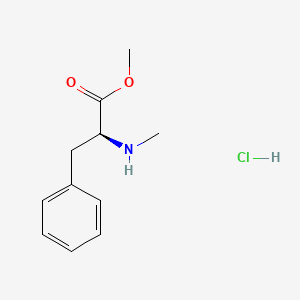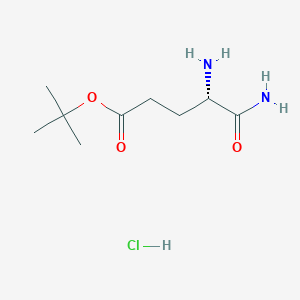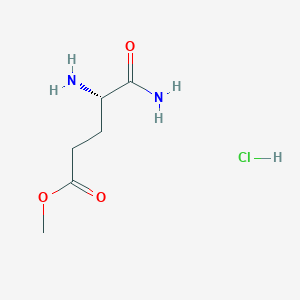
H-D-Glu-OMe
Übersicht
Beschreibung
(R)-4-Amino-5-methoxy-5-oxopentanoic acid, also known as (R)-AMPA, is a naturally occurring amino acid found in the human body. It is a derivative of glutamate, a neurotransmitter involved in learning and memory. AMPA has been studied extensively for its potential therapeutic applications in neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
“H-D-Glu-OMe” ist ein Spezialprodukt, das in der Proteomikforschung verwendet wird {svg_1} {svg_2} {svg_3}. Proteomik ist das groß angelegte Studium von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte zur Analyse und Identifizierung von Proteinen in verschiedenen biologischen Proben verwendet werden.
Biochemisches Reagenz
Diese Verbindung wird als biochemisches Reagenz verwendet {svg_4}. Biochemische Reagenzien sind Substanzen, die in der biochemischen Forschung und Analyse verwendet werden. Sie spielen eine entscheidende Rolle bei der Entwicklung neuer Medikamente und beim Verständnis biologischer Prozesse auf molekularer Ebene.
Proteinmanipulation
Ein verestertes Glutaminsäureanalogon, ähnlich wie “this compound”, wurde für die gentechnische Einbringung in Proteine für ortsspezifische Proteinmodifikationen verwendet {svg_5}. Zu diesen Modifikationen gehören N-terminale Pyroglutamatisierung, das Einfangen von Glu im aktiven Zentrum eines toxischen Proteins und die Ausstattung von Proteinen mit Metallchelatoren wie Hydroxamsäure und vielseitigen reaktiven Handgriffen wie Acylhydrazid.
Pharmazeutischer Zwischenstoff
“D-Glutaminsäure, 1-Methylester” wird als pharmazeutischer Zwischenstoff verwendet {svg_6}. Pharmazeutische Zwischenstoffe sind die Medikamente, die bei der Herstellung von Bulk-Arzneimitteln verwendet werden, die dann zur Herstellung der endgültigen therapeutischen Medikamente verwendet werden.
Neurotransmitter im menschlichen Gehirn
“L-Glutaminsäure, 1-Methylester” ist eine nicht essentielle Aminosäure, die für das zentrale Nervensystem von Säugetieren wichtig ist {svg_7}. Sie ist auch ein Neurotransmitter für Zapfenphotorezeptoren im menschlichen Gehirn.
Behandlung von Lebererkrankungen
“L-Glutaminsäure, 1-Methylester” wird zur Behandlung von Patienten mit Lebererkrankungen, die mit Enzephalopathie einhergehen, einem Zustand, der als ‘hepatisches Koma’ bezeichnet wird, verwendet {svg_8}.
Wirkmechanismus
Target of Action
H-D-Glu-OMe, also known as D-Glutamic acid, 1-methyl ester or ®-4-Amino-5-methoxy-5-oxopentanoic acid, is a derivative of glutamic acid . The primary targets of this compound are enzymes involved in glutamine metabolism, such as glutamate dehydrogenase (GDH) and vesicular glutamate transporter 1 (VGLUT1) . GDH catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate (α-KG), playing a crucial role in metabolic processes . VGLUT1, on the other hand, is responsible for the transport of glutamate into synaptic vesicles, contributing to neurotransmission .
Mode of Action
It is known that glutamic acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage . They can also affect mental performance during stress-related tasks .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a role in the tricarboxylic acid (TCA) cycle by participating in the conversion of glutamate to α-KG . This process is crucial for energy production within cells. Additionally, it contributes to the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .
Pharmacokinetics
As a derivative of glutamic acid, it is expected to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
The molecular and cellular effects of this compound are largely dependent on its interaction with its targets. By influencing glutamine metabolism, it can affect various physiological processes, including energy production, neurotransmission, and immune response .
Eigenschaften
IUPAC Name |
(4R)-4-amino-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWIYICDCVPBEW-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710433 | |
| Record name | (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26566-13-2 | |
| Record name | 1-Methyl hydrogen D-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26566-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





